(1S,2R)-2-Isopropoxycyclohexanamine
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Overview
Description
(1S,2R)-2-Isopropoxycyclohexanamine is a chiral amine compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which includes a cyclohexane ring substituted with an isopropoxy group and an amine group at specific positions. The stereochemistry is denoted by the (1S,2R) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Isopropoxycyclohexanamine typically involves the following steps:
Epoxidation of Cyclohexene: The starting material, cyclohexene, undergoes epoxidation to form cyclohexene oxide.
Ring Opening with Isopropanol: The cyclohexene oxide is then reacted with isopropanol in the presence of an acid catalyst to yield (1S,2R)-2-Isopropoxycyclohexanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Epoxidation: Large-scale epoxidation of cyclohexene using peracids.
Continuous Flow Reaction: Continuous flow reactors are employed for the ring-opening reaction with isopropanol to ensure high yield and purity.
Automated Amination: Automated systems are used for the reductive amination step to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Isopropoxycyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives such as amides or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or isocyanates are employed for substitution reactions.
Major Products
Oxidation: Oximes, nitriles.
Reduction: Alcohols, alkylamines.
Substitution: Amides, carbamates.
Scientific Research Applications
(1S,2R)-2-Isopropoxycyclohexanamine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals and fine chemicals
Mechanism of Action
The mechanism of action of (1S,2R)-2-Isopropoxycyclohexanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors with chiral recognition sites.
Pathways Involved: It modulates biochemical pathways by binding to active sites, thereby influencing enzymatic activity and receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-Phenylcyclohexanamine: Similar in structure but with a phenyl group instead of an isopropoxy group.
(1S,2R)-2-Methoxycyclohexanamine: Contains a methoxy group instead of an isopropoxy group
Uniqueness
(1S,2R)-2-Isopropoxycyclohexanamine is unique due to its specific stereochemistry and the presence of the isopropoxy group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H19NO |
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Molecular Weight |
157.25 g/mol |
IUPAC Name |
(1S,2R)-2-propan-2-yloxycyclohexan-1-amine |
InChI |
InChI=1S/C9H19NO/c1-7(2)11-9-6-4-3-5-8(9)10/h7-9H,3-6,10H2,1-2H3/t8-,9+/m0/s1 |
InChI Key |
ZKEPLHMRGFQZJK-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)O[C@@H]1CCCC[C@@H]1N |
Canonical SMILES |
CC(C)OC1CCCCC1N |
Origin of Product |
United States |
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